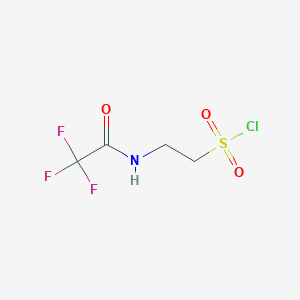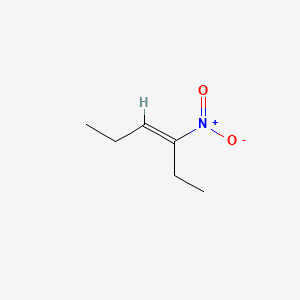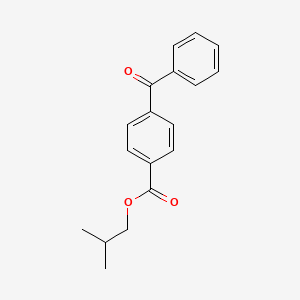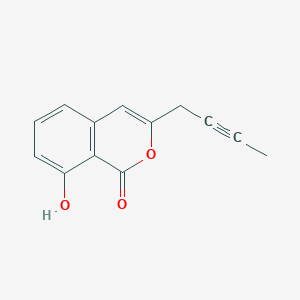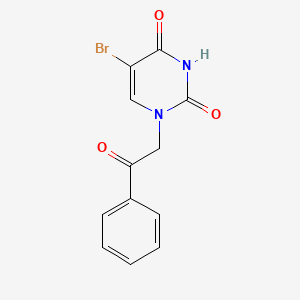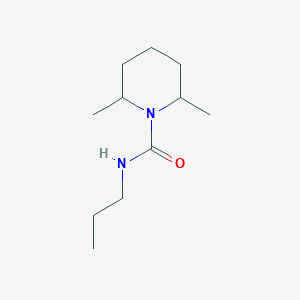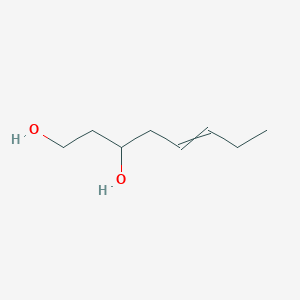
3-Nonyne, 8,8-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nonyne, 8,8-dimethoxy- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The structure of 3-Nonyne, 8,8-dimethoxy- includes a nonyne backbone with two methoxy groups attached to the eighth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyne, 8,8-dimethoxy- typically involves organic chemistry techniques. One common method is the dehydrohalogenation of a 1,2-dihaloalkane. In this process, a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) is used to remove hydrogen halide (HX) from the dihaloalkane, resulting in the formation of a triple bond between two carbon atoms .
Industrial Production Methods
While specific industrial production methods for 3-Nonyne, 8,8-dimethoxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
3-Nonyne, 8,8-dimethoxy- undergoes various types of chemical reactions typical of alkynes, including:
Hydrogenation: Addition of hydrogen to the triple bond, converting it to a single bond.
Halogenation: Addition of halogens (e.g., chlorine, bromine) to the triple bond.
Hydration: Addition of water to the triple bond, forming an alcohol.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Halogenation: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a solvent such as carbon tetrachloride (CCl₄).
Hydration: Acidic conditions with sulfuric acid (H₂SO₄) and mercuric sulfate (HgSO₄) as catalysts.
Major Products Formed
Hydrogenation: Produces 3-nonane, 8,8-dimethoxy-.
Halogenation: Produces dihalogenated derivatives.
Hydration: Produces 3-nonanol, 8,8-dimethoxy-.
科学的研究の応用
3-Nonyne, 8,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of polymers and other advanced materials.
作用機序
The mechanism of action of 3-Nonyne, 8,8-dimethoxy- involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is electron-rich and can interact with electrophiles, leading to various chemical transformations. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1-Nonyne: A simpler alkyne with a single triple bond and no additional functional groups.
2-Nonyne: Similar structure but with the triple bond at a different position.
3-Nonyne: Lacks the methoxy groups present in 3-Nonyne, 8,8-dimethoxy-.
Uniqueness
3-Nonyne, 8,8-dimethoxy- is unique due to the presence of the methoxy groups, which can alter its chemical properties and reactivity compared to other nonyne derivatives. These functional groups may also provide additional sites for chemical modification, making it a versatile compound for various applications .
特性
CAS番号 |
71317-76-5 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
8,8-dimethoxynon-3-yne |
InChI |
InChI=1S/C11H20O2/c1-5-6-7-8-9-10-11(2,12-3)13-4/h5,8-10H2,1-4H3 |
InChIキー |
FOLLXEFHXQRDRH-UHFFFAOYSA-N |
正規SMILES |
CCC#CCCCC(C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


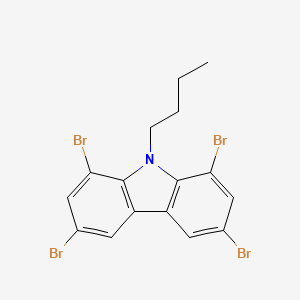
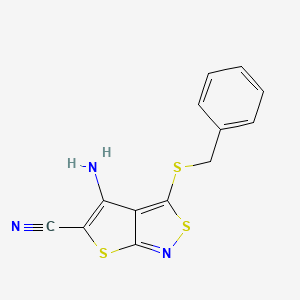
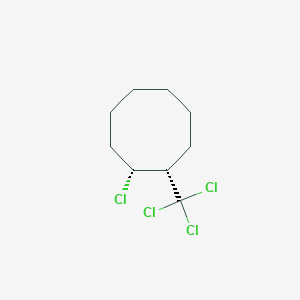
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
